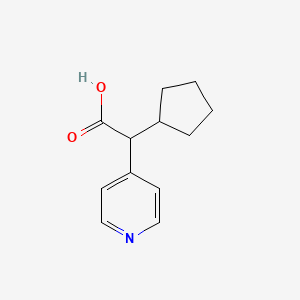![molecular formula C14H9F3O3 B13215020 4-Hydroxy-2-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B13215020.png)
4-Hydroxy-2-[2-(trifluoromethyl)phenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-[2-(trifluoromethyl)phenyl]benzoic acid is an organic compound with the molecular formula C8H5F3O3. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the 4-position and a trifluoromethyl group at the 2-position of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-[2-(trifluoromethyl)phenyl]benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-trifluoromethylphenol with carbon dioxide under acidic conditions . This reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-[2-(trifluoromethyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinones, while reduction of the carboxylic acid group can produce alcohols .
Scientific Research Applications
4-Hydroxy-2-[2-(trifluoromethyl)phenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing functional polymers and liquid crystals.
Biology: The compound is used in the development of antitubercular agents and other pharmaceuticals.
Industry: The compound is utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-[2-(trifluoromethyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and modulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethylsalicylic acid: Similar structure with a trifluoromethyl group at the 4-position.
2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzoic acid: Contains a fluorine atom at the 2-position and a hydroxyl group at the 3-position.
4-(Trifluoromethyl)benzoic acid: Lacks the hydroxyl group but has a trifluoromethyl group at the 4-position.
Uniqueness
4-Hydroxy-2-[2-(trifluoromethyl)phenyl]benzoic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H9F3O3 |
|---|---|
Molecular Weight |
282.21 g/mol |
IUPAC Name |
4-hydroxy-2-[2-(trifluoromethyl)phenyl]benzoic acid |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)12-4-2-1-3-9(12)11-7-8(18)5-6-10(11)13(19)20/h1-7,18H,(H,19,20) |
InChI Key |
RZFSIZXBVQXKEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)O)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13214951.png)

![2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol](/img/structure/B13214960.png)
![1-[4-(4-Bromophenyl)phenyl]ethanol](/img/structure/B13214968.png)
![{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13214984.png)

![4,4,4-Trifluoro-2-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13214990.png)
amine](/img/structure/B13214992.png)
![5-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13214999.png)


![2-chloro-N-[4-(difluoromethoxy)-3-methoxybenzyl]acetamide](/img/structure/B13215016.png)
![Methyl 3-(difluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate](/img/structure/B13215024.png)
